Platelet Aggregation Inhibition Potency: 2500-Fold Gain Over the 6-Amino Analog
In a direct head-to-head comparison, the target compound (Compound A) demonstrated an ED₅₀ of 0.04 µmol/L against collagen-induced human platelet aggregation, whereas the 6-amino-substituted comparator 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine (Compound B) required an ED₅₀ of 100 µmol/L [1]. This translates to a 2500-fold difference in inhibitory potency, confirming the 6-thiomorpholino group as the primary driver of antithrombotic activity within this chemotype.
| Evidence Dimension | Collagen-induced human platelet aggregation inhibition (ED₅₀) |
|---|---|
| Target Compound Data | ED₅₀ = 0.04 µmol/L |
| Comparator Or Baseline | 3,6-Diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine: ED₅₀ = 100 µmol/L |
| Quantified Difference | 2500-fold higher potency (0.04 vs 100 µmol/L) |
| Conditions | Human platelet-rich plasma; collagen (1 mg/mL) as agonist; 10 min pre-incubation at 37°C; Born and Cross turbidimetric method (J. Physiol. 170, 397, 1964). |
Why This Matters
For a procurement scientist, this 2500-fold difference is actionable: substituting the thiomorpholino group with an amino group results in a near-complete loss of function, making the target compound the only viable choice for antithrombotic mechanism studies or platelet assay development within this chemotype.
- [1] Roch J, Müller E, Narr B, Nickl J, Haarmann W, assignors to Boehringer Ingelheim GmbH. 3-Amino-4-phenyl-6-thiomorpholino-1H-pyrazolo-[3,4-b]pyridines and salts thereof. U.S. Patent 4,224,322. 1980 Sep 23. View Source
